REACTION_CXSMILES
|
CN(C)S(C1C=CC([C:12]2[C:13]3CCN(C)C[C:18]=3[C:19]3[NH:24][C:23](=[O:25])[C:22](=[O:26])[C:20]=3[CH:21]=2)=CC=1)(=O)=O.ON=C1C2C=C(C3C=CC(S(N(C)C)(=O)=O)=CC=3)C3CCN(C)CC=3C=2NC1=O>>[NH:24]1[C:19]2[C:20](=[CH:21][CH:12]=[CH:13][CH:18]=2)[C:22](=[O:26])[C:23]1=[O:25]
|
Name
|
N,N-dimethyl-4-(8-methyl-2,3-dioxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)-benzenesulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)C1=CC=C(C=C1)C=1C=2CCN(CC2C2=C(C1)C(C(N2)=O)=O)C)C
|
Name
|
4-(3-hydroxyimino-8-methyl-2-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)-N,N-dimethyl-benzenesulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON=C1C(NC2=C1C=C(C=1CCN(CC21)C)C2=CC=C(C=C2)S(=O)(=O)N(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
warm
|
Type
|
CUSTOM
|
Details
|
to remove celite
|
Type
|
WASH
|
Details
|
The celite was washed with boiling water (750 mL)
|
Type
|
TEMPERATURE
|
Details
|
the combined aqueous fractions allowed cooling slowly overnight for precipitation
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with H2O (2×250 mL) and 96% EtOH (2×250 mL)
|
Type
|
CUSTOM
|
Details
|
air dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=O)C(=O)C2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69.8 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |